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molecular formula C10H6ClFN2 B3433586 4-Chloro-6-(2-fluorophenyl)pyrimidine CAS No. 405930-66-7

4-Chloro-6-(2-fluorophenyl)pyrimidine

Cat. No. B3433586
M. Wt: 208.62 g/mol
InChI Key: HAXBARUHJFHXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09162987B2

Procedure details

4,6-dichloropyrimidine (5.1 g, 34.1 mmol), 2-fluorophenyl boronic acid (5.0 g, 35.7 mmol, 1.05 equiv), Na2CO3 (6.9 g, 65.0 mmol, 1.8 equiv) and Pd(PPh3)2Cl2 (0.3 g, 0.4 mmol, 0.01 equiv) were refluxed in dimethoxyethane-water (204:69 mL) mixed solvent system for 4 h. Reaction was monitored by tlc (using ethyl acetate-hexane, 1:9). Reaction mixture was cooled and the subject compound was extracted using dichloromethane. Subject compound was purified by flash chromatography (2.5% ethyl acetate in n-hexane) to yield 3.7 g (Yield=52.0%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O.C([O-])([O-])=O.[Na+].[Na+].C(OCC)(=O)C.CCCCCC>C(COC)OC.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[F:9])[N:5]=[CH:4][N:3]=1 |f:2.3.4,5.6,7.8,^1:46,65|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O
Name
Quantity
6.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
dimethoxyethane water
Quantity
69 mL
Type
solvent
Smiles
C(OC)COC.O
Name
Quantity
0.3 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed solvent system for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
the subject compound was extracted
CUSTOM
Type
CUSTOM
Details
Subject compound was purified by flash chromatography (2.5% ethyl acetate in n-hexane)
CUSTOM
Type
CUSTOM
Details
to yield 3.7 g (Yield=52.0%)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1)C1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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